(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate
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Description
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate is a useful research compound. Its molecular formula is C23H26N4O6 and its molecular weight is 454.483. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate is a benzimidazole derivative . Benzimidazole derivatives are known to interact with proteins and enzymes, making them an important pharmacophore in drug discovery . They have been extensively utilized as a drug scaffold in medicinal chemistry .
Mode of Action
It’s known that benzimidazole derivatives can exert their antibacterial effect by inhibiting two type-ii bacterial topoisomerase enzymes, dna-gyrase and/or topoisomerase iv .
Biochemical Pathways
It’s known that benzimidazole derivatives can affect a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It’s known that imidazole, a core structure in benzimidazole derivatives, is highly soluble in water and other polar solvents . This property can help overcome the solubility problems of poorly soluble drug entities , potentially impacting the bioavailability of the compound.
Result of Action
It’s known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s benzimidazole ring allows it to bind effectively to these enzymes, potentially inhibiting or modulating their activity. Additionally, it may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in apoptosis, leading to increased cell death in cancer cells. It also affects metabolic pathways by inhibiting key enzymes, thereby altering the cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. These interactions can influence the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments. Binding proteins can also affect the compound’s distribution by sequestering it in specific tissues or organs .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA and transcription factors or to the mitochondria to influence cellular metabolism. These localizations are essential for the compound’s biochemical and pharmacological effects .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2.C2H2O4/c1-2-27-19-10-6-3-7-16(19)21(26)25-13-11-24(12-14-25)15-20-22-17-8-4-5-9-18(17)23-20;3-1(4)2(5)6/h3-10H,2,11-15H2,1H3,(H,22,23);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWFXIRNRBUEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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